1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
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Overview
Description
1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a chemical compound characterized by the presence of a tetrazole ring attached to an ethan-1-ol group
Mechanism of Action
Target of Action
The primary targets of the compound 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol are currently unknown. This compound is a derivative of tetrazole, a class of compounds known for their wide range of biological activities . .
Mode of Action
Tetrazole derivatives are known to interact with various biological targets, but the exact mechanism of interaction for this compound remains to be elucidated .
Biochemical Pathways
Given the broad range of biological activities exhibited by tetrazole derivatives, it is likely that multiple pathways could be affected
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of zinc salts as catalysts. This reaction proceeds readily in water and can accommodate a variety of nitriles, including aromatic, alkyl, and vinyl nitriles . Another method involves the use of L-proline as a catalyst, which offers a simple and efficient route for the synthesis of 5-substituted 1H-tetrazoles from a broad range of substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-accelerated methods has been reported to enhance the efficiency of the synthesis process, allowing for the conversion of inactive nitriles into 5-substituted 1H-tetrazoles in a short time .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrazole ring can undergo reduction reactions to form different derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms in the tetrazole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the tetrazole ring.
Scientific Research Applications
1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Comparison with Similar Compounds
1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
1,3,5-tris(1H-tetrazol-5-yl)benzene: This compound contains multiple tetrazole rings attached to a benzene ring, offering different chemical properties.
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-2(8)3-4-6-7-5-3/h2,8H,1H3,(H,4,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYNZPJMZMGOHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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